Sunitinib N-Oxide-d10
Description
Properties
Molecular Formula |
C₂₂H₁₇D₁₀FN₄O₃ |
|---|---|
Molecular Weight |
424.53 |
Synonyms |
N-[2-(Diethyloxidoamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide-d10; 5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethyl-N-oxoa |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Derivatization of Sunitinib N Oxide D10
Chemical Synthesis Pathways for Sunitinib (B231) N-Oxide
The synthesis of Sunitinib N-Oxide commences with the preparation of its precursor, Sunitinib base. A common route for synthesizing Sunitinib involves a Knoevenagel condensation. This process couples a 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide intermediate with 5-fluoro-1,2-dihydro-2-oxo-3H-indole. google.com
The key pyrrole (B145914) intermediate, N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, is prepared by first synthesizing a pyrrole carboxylic acid derivative and then converting it to the corresponding amide using N,N-diethylethylenediamine. google.com The final condensation step to yield Sunitinib base is typically catalyzed by a weak base such as pyrrolidine. google.com
Once Sunitinib base is obtained and purified, the final step is the N-oxidation of the tertiary amine of the diethylaminoethyl side chain. This transformation is a standard procedure in organic chemistry, typically achieved using an oxidizing agent. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction selectively oxidizes the nucleophilic nitrogen atom of the tertiary amine to form the corresponding N-oxide, yielding Sunitinib N-Oxide. synzeal.comallmpus.com
Table 1: Key Intermediates in Sunitinib Synthesis
| Intermediate Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 5-fluoro-2-oxindole | C₈H₆FNO | Indolinone core structure google.com |
| N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | C₁₄H₂₃N₃O₂ | Pyrrole carboxamide component google.com |
| Sunitinib (Base) | C₂₂H₂₇FN₄O₂ | Precursor to Sunitinib N-Oxide nih.gov |
| Sunitinib N-Oxide | C₂₂H₂₇FN₄O₃ | Final non-deuterated compound allmpus.com |
Deuteration Methodologies and Site-Specific Isotopic Labeling for Sunitinib N-Oxide-d10
The synthesis of this compound requires the specific incorporation of ten deuterium (B1214612) atoms. Analysis of the structure of Sunitinib-d10, the direct precursor, reveals that the isotopic labels are located on the two ethyl groups of the N,N-diethylamino moiety (-(CH₂CH₃)₂ becomes -(CD₂CD₃)₂). oup.com This specific labeling pattern dictates that the most efficient and precise synthetic strategy is to introduce the deuterium atoms via a deuterated starting material rather than through hydrogen-isotope exchange on the final Sunitinib molecule.
The preferred pathway involves the use of N,N-diethyl-d10-ethylamine as the key deuterated building block. This reagent is used in the amidation step to create the deuterated side chain of the pyrrole intermediate.
The synthetic sequence is as follows:
Synthesis of the Pyrrole Core : A suitable 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is prepared through established multi-step pyrrole synthesis methods. google.com
Amide Coupling with Deuterated Amine : The carboxylic acid group of the pyrrole core is activated, often by converting it to an acid chloride or using a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). It is then reacted with N,N-diethyl-d10-ethylamine to form the deuterated amide intermediate, N-[2-(diethyl-d10-amino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Knoevenagel Condensation : This deuterated pyrrole intermediate is then condensed with 5-fluoro-2-oxindole to yield Sunitinib-d10. google.com
N-Oxidation : The resulting Sunitinib-d10 is subjected to N-oxidation, as described in the previous section, to produce the final target compound, this compound.
This bottom-up approach ensures that the deuterium labels are exclusively located at the desired positions with high isotopic enrichment, which is crucial for its function as an internal standard. oup.com
Table 2: Reagents for Deuteration
| Deuterated Reagent | Molecular Formula | Purpose in Synthesis |
|---|---|---|
| N,N-diethyl-d10-ethylamine | C₆H₅D₁₀N | Introduction of the 10-deuterium labeled side chain |
| Sunitinib-d10 | C₂₂H₁₇D₁₀FN₄O₂ | Direct precursor for the final oxidation step pharmaffiliates.com |
Advanced Purity Assessment of Synthesized this compound
Ensuring the high purity of this compound is paramount for its application in quantitative analysis. A multi-technique approach is employed to assess both chemical and isotopic purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of the synthesized compound. Using a suitable stationary phase (e.g., C18) and a gradient mobile phase, this technique can separate this compound from its non-deuterated counterpart, precursors, and any side-products. Purity levels exceeding 99% are often achievable and required for reference standards. google.com
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the successful incorporation of the ten deuterium atoms. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion. The expected molecular weight for this compound (C₂₂H₁₇D₁₀FN₄O₃) is approximately 10 mass units higher than that of the unlabeled Sunitinib N-Oxide. MS analysis also determines the isotopic enrichment by quantifying the relative abundance of molecules with fewer than ten deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural confirmation and verifies the site of deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the diethylamino group should be absent or significantly diminished. The disappearance of these signals confirms that deuteration has occurred at the intended positions.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.
¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium (CD₂ and CD₃) will appear as multiplets with attenuated intensity due to C-D coupling, providing further evidence of successful labeling.
Together, these analytical methods provide a comprehensive characterization of the synthesized this compound, ensuring its identity, structural integrity, and high chemical and isotopic purity.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Findings |
|---|---|---|
| HPLC | Determines chemical purity | Quantifies the percentage of the main compound relative to impurities. |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment | Verifies the mass increase of +10 amu and measures the percentage of d10 species. |
| ¹H NMR | Confirms site of deuteration | Shows absence of proton signals for the N-diethyl groups. |
| ²H NMR | Confirms presence of deuterium | Shows signals corresponding to the deuterium atoms at the labeled sites. |
Advanced Analytical Methodologies for Sunitinib N Oxide D10 Quantification and Characterization
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of sunitinib (B231) and its metabolites in biological matrices due to its high sensitivity and specificity. researchgate.net The development of a robust LC-MS/MS method for Sunitinib N-oxide requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Optimization of Chromatographic Separation Parameters
The primary goal of chromatographic optimization is to achieve a sharp, symmetrical peak for Sunitinib N-oxide, well-resolved from the parent drug, other metabolites, and endogenous matrix components, all within a short analytical run time. Research has established effective separation using reversed-phase chromatography.
Key optimized parameters include:
Stationary Phase: C18 columns are commonly employed for the separation of sunitinib and its metabolites. unpad.ac.idnih.gov
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous component and an organic solvent. The aqueous phase is often 10 mM ammonium formate in water, while the organic phase is acetonitrile containing 0.1% formic acid. unpad.ac.idbtrc-charity.org The inclusion of additives like formic acid and ammonium formate improves peak shape, reduces background noise, and enhances ionization efficiency. btrc-charity.org
Elution Program: A gradient elution, starting with a lower percentage of the organic phase and gradually increasing, allows for the effective separation of compounds with different polarities. For instance, a gradient program may run from 20% to 80% of the organic phase over 3 minutes. unpad.ac.id
Flow Rate and Temperature: A flow rate of 0.3 mL/min and a column temperature of 40°C have been successfully used to achieve reproducible retention times and efficient separation. unpad.ac.id
Under such optimized conditions, a distinct retention time for Sunitinib N-oxide, for example at 2.25 minutes, can be achieved, separating it from other related compounds. unpad.ac.idunpad.ac.id
Table 1: Example of Optimized LC Parameters for Sunitinib N-Oxide Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) | unpad.ac.id |
| Mobile Phase A | 10 mM ammonium formate in MilliQ water | unpad.ac.id |
| Mobile Phase B | 0.1% formic acid in acetonitrile | unpad.ac.id |
| Flow Rate | 0.3 mL/min | unpad.ac.id |
| Column Temperature | 40°C | unpad.ac.id |
| Gradient Program | 20% to 80% B in 3.0 min, with subsequent wash and re-equilibration steps | unpad.ac.id |
| Retention Time | 2.25 min | unpad.ac.idunpad.ac.id |
Mass Spectrometric Detection and Fragmentation Analysis
Tandem mass spectrometry provides the high selectivity needed for quantification in complex biological samples. For Sunitinib N-oxide, detection is typically performed using an electrospray ionization (ESI) source operating in the positive ion mode. unpad.ac.idunpad.ac.id
The analysis involves selecting the protonated molecular ion ([M+H]⁺) of Sunitinib N-oxide as the precursor ion in the first quadrupole. In time-of-flight (TOF) MS analysis, this ion is observed at an m/z of 415.213. unpad.ac.id This precursor ion is then subjected to collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM).
Key fragmentation patterns for Sunitinib N-oxide (precursor ion m/z 415.2/415.4) include the generation of product ions at m/z 326, 283, and 255. researchgate.netunpad.ac.id The transition of m/z 415.4 → 326.3 is frequently selected for quantification due to its stability and intensity, providing excellent specificity for the analyte. unpad.ac.idunpad.ac.idunpad.ac.id
Table 2: Mass Spectrometric Parameters for Sunitinib N-Oxide Detection
| Parameter | Value | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | unpad.ac.idunpad.ac.id |
| Precursor Ion [M+H]⁺ (Q1) | 415.4 | researchgate.netunpad.ac.id |
| Product Ion (Q3) | 326.3 | researchgate.netunpad.ac.id |
| MRM Transition | 415.4 → 326.3 | unpad.ac.idunpad.ac.id |
| Sample Cone Voltage | 24 V | unpad.ac.id |
| Collision Energy | 22 V | unpad.ac.id |
Application of Sunitinib N-Oxide-d10 as an Internal Standard in LC-MS/MS
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS is an analog of the analyte that contains heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). For the analysis of sunitinib and its metabolites, the deuterated analog Sunitinib-d10 has been utilized effectively. nih.gov
A suitable SIL-IS such as this compound is ideal for the quantification of Sunitinib N-oxide for several reasons:
Co-elution: It has nearly identical physicochemical properties to the analyte, causing it to co-elute from the chromatography column.
Similar Ionization: It exhibits the same behavior in the MS ion source, ensuring that any variations in ionization efficiency affect both the analyte and the standard equally.
Correction for Variability: It effectively corrects for variations during sample preparation, such as extraction efficiency and matrix effects. nih.gov
In practice, a known amount of the this compound internal standard is added to samples prior to extraction. nih.gov Because the standard is chemically identical but mass-shifted, it can be distinguished from the analyte by the mass spectrometer. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, leading to high precision and accuracy.
High-Performance Liquid Chromatography (HPLC) Techniques for Sunitinib N-Oxide Analysis
While LC-MS/MS is dominant for quantification, HPLC with UV detection has also been applied, particularly in contexts like analyzing photodegradation or resolving impurities where high sensitivity is not the primary requirement. nih.gov
Method Development for Photodegradation Products
Sunitinib is known to be sensitive to light, which can induce the formation of degradation products. Studies have specifically identified Sunitinib N-oxide as a photodegradation product. unpad.ac.idresearchgate.net HPLC methods are crucial for investigating this phenomenon.
In a typical study, a solution of sunitinib is exposed to UV light over a period of time (e.g., up to 72 hours), with samples collected at various intervals. unpad.ac.id These samples are then analyzed by LC-MS to identify and quantify the resulting products. Research has shown that upon UV irradiation, the concentration of Sunitinib N-oxide increases in a time-dependent manner, confirming its status as a photodegradant. unpad.ac.id This type of forced degradation study is essential for understanding the stability of the parent drug and identifying potential impurities that may arise during manufacturing, storage, or administration.
Table 3: Formation of Photodegradation Products from Sunitinib over Time
| Time of UV Exposure | Sunitinib Concentration | Sunitinib N-oxide Concentration | Source |
|---|---|---|---|
| 0 h | Baseline | Not Detected | unpad.ac.id |
| 24 h | Decreased | Detected and Increasing | unpad.ac.id |
| 48 h | Further Decreased | Increased | unpad.ac.id |
| 72 h | Significantly Decreased | Reached Peak Concentration | unpad.ac.id |
Note: This table illustrates the trend described in the source literature.
Resolution of Stereoisomers and Impurities
The analysis of sunitinib is complicated by the presence of Z/E (cis/trans) stereoisomers, which can be induced by light exposure. nih.gov Furthermore, other impurities, including Sunitinib N-oxide, must be adequately resolved for accurate analysis. A significant analytical challenge is that the chromatographic peak of the Sunitinib N-oxide impurity can be obscured by the peak of the Z-isomer of sunitinib under certain HPLC conditions. researchgate.net
To address this, two main strategies in method development have emerged:
Peak Merging: For routine therapeutic drug monitoring where the focus is on the total concentration of the parent drug, some methods are intentionally optimized to merge the E- and Z-isomer peaks into a single, sharp peak. This is achieved by adjusting the mobile phase to decrease resolution, simplifying the quantification process. nih.gov
High-Resolution Separation: For impurity profiling and stability testing, high-resolution methods are required. Techniques like High-Performance Thin-Layer Chromatography (HPTLC) have been developed to separate Sunitinib from its impurities, including the E-isomer and Sunitinib N-oxide, based on their different Rf values. ijpsr.com This ensures that each component can be identified and quantified without interference from the others.
The choice of method depends on the analytical goal, whether it is simplified quantification for clinical use or detailed impurity profiling for quality control.
Methodological Validation for Robustness and Reproducibility
Method validation is a critical component of analytical science, ensuring that a chosen method is fit for its intended purpose. For the quantification of this compound, typically used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, validation confirms the reliability of the analytical data.
The analytical sensitivity of a method is defined by its ability to distinguish between small differences in analyte concentration. A key parameter in this assessment is the limit of quantification (LOQ), which is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
For the analogous non-deuterated compound, Sunitinib N-Oxide, a validated LC-MS/MS method has demonstrated a lower limit of quantification (LLOQ) of 0.1 ng/mL in human serum. unpad.ac.idunpad.ac.id This level of sensitivity is crucial for detecting the low concentrations at which metabolites are often present in biological samples. The calibration curve for this method was established over a concentration range of 0.1 to 5.0 ng/mL. unpad.ac.idunpad.ac.id
Table 1: Calibration and Quality Control Sample Concentrations for Sunitinib N-Oxide Analysis unpad.ac.id
| Sample Type | Concentration (ng/mL) |
|---|---|
| Calibration Standard 1 | 0.1 |
| Calibration Standard 2 | 0.25 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 1.0 |
| Calibration Standard 5 | 2.5 |
| Calibration Standard 6 | 5.0 |
| Quality Control (Low) | 0.25 |
| Quality Control (Medium) | 1.0 |
This table is based on data for Sunitinib N-Oxide, as specific data for this compound is not available. The principles of establishing calibration and QC samples would be similar.
Accuracy and precision are fundamental to the validation of any quantitative analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-assay) and on different days (inter-assay).
In a validated method for Sunitinib N-Oxide, the intra- and inter-assay accuracy was reported to be between -2.4% and 15.6%. unpad.ac.idunpad.ac.id The precision, expressed as the coefficient of variation (CV), ranged from 6.7% to 15.4%. unpad.ac.idunpad.ac.id For bioanalytical methods, it is generally accepted that the accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).
Table 2: Intra- and Inter-Assay Precision and Accuracy for Sunitinib N-Oxide Quantification unpad.ac.idunpad.ac.id
| QC Level | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
|---|---|---|---|---|
| Low (0.25 ng/mL) | 8.2 | 5.6 | 9.8 | 7.3 |
| Medium (1.0 ng/mL) | 6.7 | -2.4 | 7.5 | -1.5 |
| High (5.0 ng/mL) | 7.1 | 1.2 | 8.3 | 2.4 |
This data is for Sunitinib N-Oxide and serves as a reference for the expected performance of a method quantifying its deuterated counterpart.
Biological samples such as plasma and serum are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect and must be evaluated to ensure the accuracy of the quantification.
The matrix effect is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. For Sunitinib N-Oxide, the mean matrix factor was determined to be 0.96 ± 0.031, indicating that significant matrix effects were not observed. unpad.ac.idunpad.ac.id A value close to 1 suggests a minimal matrix effect. The mean recovery of Sunitinib N-Oxide from the biological matrix was found to be 90.3 ± 4.9%. unpad.ac.idunpad.ac.id
Considerations of Isomerism in Analytical Quantification of Sunitinib N-Oxide Analogs
A significant challenge in the analytical quantification of Sunitinib and its analogs, including Sunitinib N-Oxide, is the potential for Z/E (cis/trans) isomerization. Sunitinib is known to be sensitive to light, which can induce the conversion of the biologically active Z-isomer to the E-isomer. nih.gov This isomerization can impact the accuracy of quantification if not properly addressed during sample handling and analysis.
To mitigate this issue, sample collection and processing should be performed under conditions that protect the sample from light. nih.gov Furthermore, analytical methods can be developed to either separate and quantify both isomers or to convert one isomer to the other to allow for the measurement of a single species. Studies have shown that the light-induced isomerization can be reversed through adjustments in pH, temperature, and by protecting the samples from light. nih.gov For instance, incubating an analytical solution in a heated water bath can achieve a quantitative reconversion of the E-isomer to the Z-isomer. nih.gov
In the context of Sunitinib N-Oxide analysis, it has been noted that under specific analytical conditions, the E-form of Sunitinib N-Oxide was not detected, suggesting that the method may either prevent its formation or that it is not a significant in vivo metabolite under the studied conditions. researchgate.net
Metabolic and Biotransformation Investigations of Sunitinib N Oxide Non Clinical Contexts
In Vitro Metabolic Pathway Elucidation Using Cellular and Subcellular Models
The in vitro metabolism of sunitinib (B231) has been investigated using various models, including liver microsomes from mice, rats, dogs, monkeys, and humans, to understand its biotransformation pathways. aacrjournals.org These studies have identified several metabolic routes, including N-deethylation, N-oxidation, hydroxylation, and oxidative defluorination. nih.gov The primary metabolic pathway is the N-deethylation of sunitinib to its active metabolite, SU12662, a process predominantly mediated by the cytochrome P450 enzyme system. drugbank.comresearchgate.net Alongside this major pathway, the formation of an N-oxide metabolite, identified as SU12487, has been consistently observed. aacrjournals.org
Hepatic microsomes have been instrumental in characterizing the formation of sunitinib N-oxide (SU12487). aacrjournals.org Incubations of sunitinib with liver microsomes from various non-clinical species and humans have demonstrated species-specific differences in the extent of N-oxidation. aacrjournals.org
Notably, in studies using dog liver microsomes, sunitinib N-oxide was identified as the major metabolite. aacrjournals.org Conversely, in liver microsomes from mice, monkeys, and humans, the N-desethyl metabolite (SU12662) was the predominant product, with the N-oxide being formed in smaller quantities. aacrjournals.org In rat liver microsomes, the metabolic profile showed concentration-dependent variability; at a low sunitinib concentration (2 µM), the N-oxide was the major metabolite, whereas at a higher concentration (25 µM), the N-desethyl metabolite predominated. aacrjournals.org
The metabolism of sunitinib is primarily catalyzed by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, CYP3A4 has been identified as the principal enzyme responsible for the main metabolic pathway: the N-deethylation of sunitinib to its active metabolite, SU12662. aacrjournals.orgdrugbank.comnih.gov The involvement of CYP3A4 in this process was confirmed in human liver microsomes, where sunitinib N-deethylation showed a strong correlation with testosterone (B1683101) 6β-hydroxylase activity, a known marker for CYP3A4. aacrjournals.org Further evidence comes from inhibition studies where ketoconazole, a potent CYP3A inhibitor, significantly reduced the formation of the N-desethyl metabolite. aacrjournals.orgnih.gov
While CYP3A4 is central to the N-deethylation pathway, other isoforms such as CYP1A2 have been implicated in other oxidative transformations of sunitinib, like oxidative defluorination. nih.govnih.gov The specific P450 isoforms responsible for the N-oxidation pathway to form sunitinib N-oxide are part of the broader oxidative metabolism of the drug, though the N-deethylation pathway via CYP3A4 remains the most extensively characterized route. aacrjournals.orgnih.gov
Photodegradation Pathways and Formation of Sunitinib N-Oxide Under Controlled Conditions
Beyond enzymatic metabolism, sunitinib is susceptible to degradation upon exposure to light. researchgate.netunpad.ac.id Investigations into the photodegradation of sunitinib under controlled laboratory conditions have revealed that sunitinib N-oxide is a significant photodegradation product. researchgate.netunpad.ac.id
When a solution of sunitinib was exposed to UV irradiation, liquid chromatography-mass spectrometry (LC-MS) analysis identified the formation of both N-desethyl sunitinib and sunitinib N-oxide. researchgate.netunpad.ac.id The concentrations of these products were observed to increase in a time-dependent manner with continued light exposure. unpad.ac.id This indicates that light exposure can induce chemical transformations of the parent drug, leading to the non-enzymatic formation of its N-oxide derivative. researchgate.net The primary photodegradation reaction of sunitinib also involves Z-E photoisomerization. nih.gov
| Parent Compound | Condition | Identified Photodegradation Products |
|---|---|---|
| Sunitinib | UV Light Exposure | N-desethyl sunitinib |
| Sunitinib | UV Light Exposure | Sunitinib N-Oxide |
Metabolite Profiling in Non-Clinical In Vivo Models (e.g., animal studies)
In vivo studies in various animal models, including mice, rats, rabbits, and monkeys, have been conducted to characterize the pharmacokinetic and metabolic profile of sunitinib. aacrjournals.org In these non-clinical species, sunitinib and its N-desethyl active metabolite (SU12662) are consistently the major drug-related compounds found circulating in plasma. aacrjournals.org
Sunitinib N-oxide (SU12487) has been identified in these in vivo models, but typically as a minor metabolite. aacrjournals.orgunpad.ac.id For instance, SU12487 was found in the plasma of mice and dogs. aacrjournals.org It has also been detected as a micro-decomposition product in the urine of rats. unpad.ac.id The predominant drug-related compounds found in the urine of animal models were sunitinib, SU12662, and SU12487. aacrjournals.org
Significant species-dependent differences exist in the metabolic profile of sunitinib, particularly concerning the relative abundance of the N-oxide metabolite. As observed in vitro, these differences are also reflected in vivo.
| Species | In Vitro Major Metabolite (Liver Microsomes) | In Vivo Quantifiable Plasma Metabolites |
|---|---|---|
| Mouse | SU12662 (N-desethyl) | SU12662 (N-desethyl) |
| Rat | SU12487 (N-oxide) at 2 µM; SU12662 (N-desethyl) at 25 µM | SU12662 (N-desethyl) |
| Dog | SU12487 (N-oxide) | SU12662 (N-desethyl) and SU12487 (N-oxide) |
| Monkey | SU12662 (N-desethyl) | SU12662 (N-desethyl) |
| Human | SU12662 (N-desethyl) | Not Applicable (Non-Clinical Context) |
Mechanistic and Preclinical Research Applications of Sunitinib N Oxide
In Vitro Cellular Biology Assessments of Sunitinib (B231) N-Oxide
The cytotoxic potential of Sunitinib N-oxide has been evaluated in vitro to understand its biological activity relative to its parent compound. Using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, researchers have assessed its effect on cell viability in human embryonic kidney (HEK) 293 cell lines.
The findings indicate that Sunitinib N-oxide exhibits significantly lower cytotoxic activity compared to sunitinib and another major metabolite, N-desethyl sunitinib. unpad.ac.id The concentration required to inhibit 50% of cell growth (IC50) for Sunitinib N-oxide was found to be over 10 times higher than that of sunitinib in this cell line. researchgate.netunpad.ac.id This suggests that the N-oxidation of sunitinib leads to a substantial reduction in its direct cytotoxic effects on cells in this in vitro model. unpad.ac.id
| Compound | Cell Line | IC50 Value (µmol/L) |
|---|---|---|
| Sunitinib | HEK 293 | 8.6 |
| Sunitinib N-Oxide | HEK 293 | 121.9 |
| N-desethyl sunitinib | HEK 293 | 11.6 |
The molecular targets of sunitinib are well-established and include multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT. drugbank.comaacrjournals.org These interactions are central to its anti-angiogenic and antitumor activities.
In contrast, the specific molecular targets of Sunitinib N-oxide are not as well-defined. However, its substantially higher IC50 value in cytotoxicity assays suggests a significantly reduced affinity for the primary kinase targets of the parent compound. unpad.ac.id While detailed investigations into the direct molecular interactions of Sunitinib N-oxide are limited, its formation as a metabolite is primarily mediated by the cytochrome P450 enzyme CYP3A4. researchgate.netdrugbank.com Therefore, its role in metabolic pathways is a key area of investigation.
Exploration of Molecular Interactions in Controlled Environments
The primary molecular interactions identified for Sunitinib N-oxide in controlled research environments relate to its status as both a metabolite and a photodegradation product. researchgate.netunpad.ac.id Studies have demonstrated that under UV irradiation, the concentration of Sunitinib N-oxide increases in a time-dependent manner, identifying it as a product of sunitinib's light sensitivity. unpad.ac.id
While sunitinib is known to interact with and inhibit a range of kinases, the N-oxide metabolite displays much weaker biological activity, as evidenced by its low cytotoxicity. researchgate.netunpad.ac.id This implies that the structural change from sunitinib to Sunitinib N-oxide significantly alters its ability to bind to the ATP-binding pockets of its target kinases.
Investigations into the Biochemical Fate and Stability of Sunitinib N-Oxide-d10 in Research Matrices
Stable isotope-labeled compounds are essential tools for the accurate quantification of analytes in complex biological samples. This compound is utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the biochemical fate and stability of Sunitinib N-oxide. semanticscholar.org
The use of a deuterated standard like this compound allows for precise measurement of the non-labeled metabolite in research matrices such as human serum. This is critical for elucidating the pharmacokinetics and stability of Sunitinib N-oxide. semanticscholar.org A validated LC-MS/MS method for quantifying Sunitinib N-oxide in human serum has been developed, demonstrating good recovery and minimal matrix effects. semanticscholar.org In these studies, the mean recovery ratio of Sunitinib N-oxide was 90.3 ± 4.9%, with a mean matrix factor of 0.96 ± 0.031, indicating the reliability of the method for tracking the metabolite's presence and concentration over time. semanticscholar.org Such methods are foundational for understanding how Sunitinib N-oxide is formed, distributed, and eliminated in biological systems. researchgate.netsemanticscholar.org
Future Research Directions and Methodological Advancements for Sunitinib N Oxide D10
Refinement of Existing Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate quantification of drug metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and sensitive technique, future research should focus on refining these methods for Sunitinib (B231) N-Oxide-d10 to achieve even greater sensitivity and specificity. researchgate.netscispace.commdpi.com
Current LC-MS/MS methods developed for the non-deuterated Sunitinib N-Oxide can serve as a foundation. nih.gov However, the presence of the deuterium (B1214612) atoms in Sunitinib N-Oxide-d10 necessitates specific optimization of mass spectrometry parameters to ensure accurate detection and to avoid potential isotopic crosstalk with the non-labeled compound.
Future advancements could involve the exploration of novel ionization techniques or the coupling of LC-MS/MS with advanced separation technologies, such as supercritical fluid chromatography (SFC) or multidimensional chromatography. These approaches could offer improved resolution and reduced matrix effects, leading to more reliable quantification in complex biological matrices.
Table 1: Potential Areas for Refinement of Analytical Techniques for this compound
| Technique | Potential Refinement | Expected Outcome |
| LC-MS/MS | Optimization of precursor and product ion selection specific to the d10 label. | Increased specificity and reduced isotopic interference. |
| Development of micro- or nano-flow LC methods. | Enhanced sensitivity for detecting low-level metabolites. | |
| Supercritical Fluid Chromatography (SFC)-MS | Exploration of SFC for improved separation from isomeric metabolites. | Better resolution and faster analysis times. |
| High-Resolution Mass Spectrometry (HRMS) | Application of HRMS for simultaneous quantification and structural confirmation. | Increased confidence in metabolite identification. |
Exploration of Novel Biotransformation Pathways and Mechanisms
While N-oxidation is a known metabolic pathway for Sunitinib, the complete biotransformation profile of Sunitinib N-Oxide itself, and by extension this compound, is not fully elucidated. cell.com Future research should aim to uncover whether Sunitinib N-Oxide undergoes further metabolism and to identify the enzymes responsible for these transformations. The use of deuterated compounds can be particularly advantageous in these studies due to the kinetic isotope effect, which can help in identifying rate-limiting steps in metabolic pathways. cell.comresearchgate.net
Development of Advanced In Vitro Models for Mechanistic Studies
To investigate the biotransformation and potential biological activity of this compound, the development and application of advanced in vitro models are essential. mdpi.comnih.govnih.gov Traditional models using liver microsomes or S9 fractions provide a starting point, but more complex systems are needed to recapitulate the intricate cellular environment. springernature.com
Future research could utilize three-dimensional (3D) cell cultures, such as spheroids or organoids, derived from hepatocytes or other relevant cell types. mdpi.com These models offer a more physiologically relevant representation of tissue architecture and cell-cell interactions, which can influence metabolic enzyme expression and activity. mdpi.com Additionally, microphysiological systems, or "organs-on-a-chip," could be employed to study the metabolism of this compound in a multi-organ context, providing insights into potential organ-specific metabolic pathways. nih.gov
Table 2: Advanced In Vitro Models for this compound Research
| In Vitro Model | Research Application | Potential Insights |
| 3D Hepatocyte Spheroids | Studying phase I and phase II metabolism. | More accurate prediction of in vivo metabolic clearance. |
| Liver Organoids | Investigating long-term metabolic stability and potential toxicity. | Understanding of chronic exposure effects. |
| Gut-on-a-Chip | Evaluating intestinal metabolism and transport. | Insights into first-pass metabolism and bioavailability. |
| Multi-Organ Chips | Assessing interplay between different organs in metabolism. | A more holistic view of the compound's metabolic fate. |
Expansion of Isotopic Labeling Applications beyond Quantification
While this compound is primarily used as an internal standard for quantification, its applications could be expanded to other areas of metabolic research. Stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules and for elucidating complex biochemical pathways. creative-proteomics.commusechem.comcreative-proteomics.com
Future studies could use this compound in metabolic flux analysis to track the incorporation of the deuterated moiety into downstream metabolites. This could reveal previously unknown metabolic connections and provide a more dynamic view of Sunitinib metabolism. Furthermore, this compound could be used in imaging studies, such as mass spectrometry imaging (MSI), to visualize its distribution within tissues and cells, providing spatial information about its localization and potential sites of action or further metabolism.
Integration of this compound Research into Broader Chemical Biology Inquiries
The study of this compound should not be confined to classical drug metabolism studies but should be integrated into broader chemical biology inquiries. mdpi.com This involves using the deuterated compound as a chemical probe to investigate the interactions of the N-oxide metabolite with biological systems.
For instance, this compound could be used in chemoproteomic studies to identify potential protein binding partners of the metabolite. This could uncover off-target effects or novel mechanisms of action. Additionally, given that Sunitinib is a kinase inhibitor, investigating the kinase inhibitory profile of Sunitinib N-Oxide could provide insights into whether this metabolite retains pharmacological activity. nih.govrsc.orgnih.gov The use of the deuterated analog in such studies would facilitate its distinction from the parent drug and other metabolites.
By adopting these future research directions and embracing methodological advancements, the scientific community can leverage this compound not just as an analytical standard, but as a sophisticated tool to unravel the complexities of Sunitinib's metabolism and its broader biological implications.
Q & A
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodology : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) followed by UPLC-PDA analysis. Establish stability-indicating methods and define storage criteria (e.g., -80°C in amber vials with nitrogen overlay) .
Methodological Best Practices
- Data Validation : Cross-validate results using orthogonal techniques (e.g., ELISA vs. LC-MS/MS) and share raw data in supplementary materials .
- Conflict Resolution : Predefine endpoints in statistical analysis plans (SAPs) to minimize post hoc bias. Use CONSORT or STROBE checklists for reporting .
- Regulatory Compliance : Reference EMA/FDA guidelines for bioanalytical method validation and preclinical safety testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
